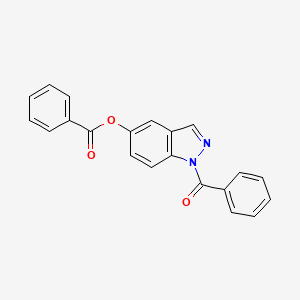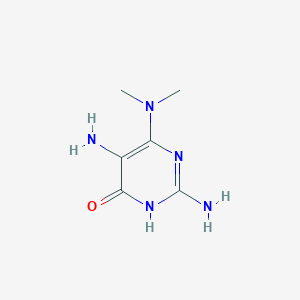
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring, which is substituted with amino groups at the 2 and 5 positions, and a dimethylamino group at the 6 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4,6-trichloropyrimidine.
Amination: The first step involves the substitution of chlorine atoms at the 2 and 5 positions with amino groups. This can be achieved using ammonia or an amine under suitable conditions.
Dimethylamination: The chlorine atom at the 6 position is then substituted with a dimethylamino group. This step can be carried out using dimethylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Applications De Recherche Scientifique
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-(dimethylamino)pyrimidine: Similar structure but with different substitution pattern.
2,5-Diamino-4,6-dimethylpyrimidine: Contains methyl groups instead of dimethylamino group.
2,5-Diaminopyrimidine: Lacks the dimethylamino group.
Uniqueness
2,5-Diamino-6-(dimethylamino)pyrimidin-4(1H)-one is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61693-30-9 |
|---|---|
Formule moléculaire |
C6H11N5O |
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
2,5-diamino-4-(dimethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H11N5O/c1-11(2)4-3(7)5(12)10-6(8)9-4/h7H2,1-2H3,(H3,8,9,10,12) |
Clé InChI |
IKDSQOUPDDEQOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=O)NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)


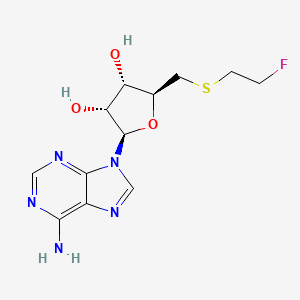
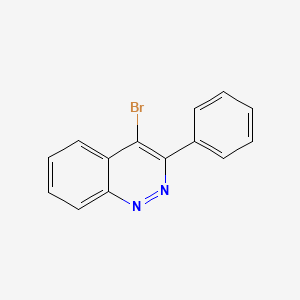
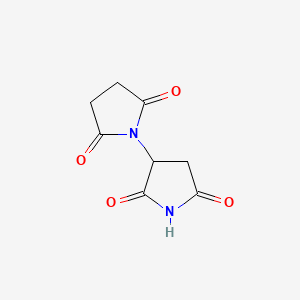


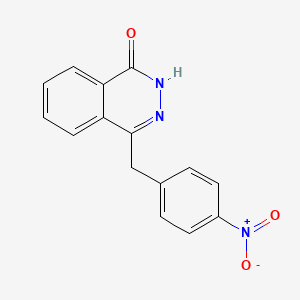
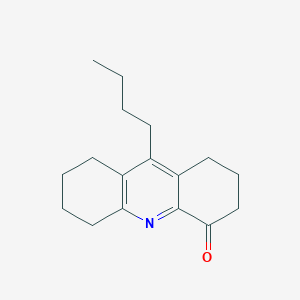

![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
